molecular formula C14H11N3O3S B13873677 phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate

phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate

Cat. No.: B13873677
M. Wt: 301.32 g/mol
InChI Key: VGHLBZAQJNQPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole and pyridine rings in its structure contributes to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazolo[4,5-b]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification techniques can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The thiazole and pyridine rings in its structure allow it to interact with a wide range of biological targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate is unique due to the specific fusion of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion enhances its ability to interact with multiple biological targets and increases its potential for therapeutic applications.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C14H11N3O3S/c1-19-10-7-11-12(15-8-10)16-13(21-11)17-14(18)20-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17,18)

InChI Key

VGHLBZAQJNQPDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C1)N=C(S2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.